molecular formula C19H22N2O2S B2800184 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide CAS No. 1796947-33-5

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

Cat. No.: B2800184
CAS No.: 1796947-33-5
M. Wt: 342.46
InChI Key: LWIUCDWLUAILCO-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a benzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Synthesis of Piperidine-4-carboxamide Core: This can be achieved by reacting piperidine with a suitable acylating agent, such as acetyl chloride, under basic conditions to form the acetylated piperidine intermediate.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the acetylated piperidine reacts with a benzyl halide in the presence of a base.

    Incorporation of Thiophene Moiety: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and the benzylated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly due to the presence of the thiophene ring, which is known for its biological activity.

    Material Science: The thiophene moiety makes this compound a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological targets.

    Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share the thiophene moiety and exhibit similar chemical reactivity.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-benzylpiperidine have structural similarities and can undergo similar chemical transformations.

Uniqueness

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide is unique due to the combination of the thiophene ring, benzyl group, and piperidine core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIUCDWLUAILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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